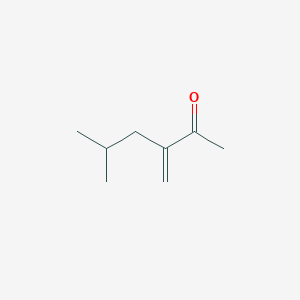

5-Methyl-3-methylene-2-hexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-methylidenehexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJVYMZEAWWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152214 | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-87-7 | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-methylene-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 3 Methylene 2 Hexanone and Analogues

Use in Proteomics Research as a Biochemical

In the field of proteomics, which involves the large-scale study of proteins, various chemical probes and standards are essential for accurate and sensitive analysis. researchgate.netprinceton.edued.ac.uk While the direct use of 5-Methyl-3-methylene-2-hexanone in proteomics is not extensively documented, the study of protein modifications like methylation relies on a variety of chemical and analytical techniques. nih.gov The precise identification and quantification of such modifications are crucial for understanding cellular processes in health and disease. researchgate.net

Relevance as an Impurity in Pharmaceutical Compounds (e.g., Tetrabenazine)

The synthesis of pharmaceutical compounds often involves multiple steps and can result in the formation of impurities. Identifying and controlling these impurities is a critical aspect of drug development and manufacturing. For example, impurities related to the synthesis of tetrabenazine (B1681281) have been identified and characterized. synzeal.com One such related compound, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, is a known intermediate in the synthesis of tetrabenazine. google.com The presence of any unreacted starting materials or byproducts, which could theoretically include derivatives of 5-methyl-hexanone, needs to be carefully monitored to ensure the purity and safety of the final drug product.

Precursor for Chiral Flavors and Fragrances

This compound and its isomers are valuable precursors for the synthesis of chiral flavor and fragrance compounds.

| Precursor | Derived Compound | Application |

| 5-Methyl-2-hexanone (B1664664) | 3-Hydroxy-5-methyl-2-hexanone (B67359) | Flavoring agent. thegoodscentscompany.com |

| 5-Methyl-3-hexanone | 2-Hydroxy-5-methyl-3-hexanone | Flavoring agent with a cheesy and sour milk aroma. researchgate.net |

The synthesis of these hydroxy ketones often involves the use of 5-methyl-2-hexanone or 5-methyl-3-hexanone as starting materials. researchgate.netgoogle.com For instance, 3-hydroxy-5-methyl-2-hexanone can be produced from 5-methyl-2-hexanone. google.com Similarly, 2-hydroxy-5-methyl-3-hexanone, which has a characteristic cheesy and sour milk odor, can be synthesized from 5-methyl-3-hexanone. researchgate.net These compounds are used in various flavoring formulations. researchgate.netgoogle.com

Reaction Mechanisms and Reactivity Studies of 5 Methyl 3 Methylene 2 Hexanone

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Ketone System

The conjugated system of 5-methyl-3-methylene-2-hexanone allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). The specific pathway taken is influenced by the nature of the nucleophile, the reaction conditions, and the structure of the substrate. fiveable.me

Conjugate addition, or 1,4-addition, is a characteristic reaction for α,β-unsaturated ketones like this compound. In this process, a nucleophile adds to the electrophilic β-carbon of the conjugated system. libretexts.org This attack causes the π electrons of the double bond to shift, ultimately leading to the formation of a resonance-stabilized enolate intermediate. fiveable.me Subsequent protonation of this enolate at the α-carbon yields the saturated ketone product. libretexts.org

A prominent example of this type of reaction is the Michael addition, where a soft nucleophile, such as an enolate, adds to the β-carbon. masterorganicchemistry.com Another synthetically useful reaction is the conjugate addition of organocuprates (Gilman reagents). libretexts.orglibretexts.org These reagents, formulated as R₂CuLi, are particularly effective for creating new carbon-carbon bonds by delivering an alkyl, aryl, or alkenyl group to the β-position of the unsaturated ketone. libretexts.orgpressbooks.pub The mechanism is thought to involve the addition of the diorganocopper anion to the β-carbon, followed by the transfer of one of the R groups and subsequent protonation of the resulting enolate. libretexts.org

Table 1: Representative Conjugate Addition Reactions to α,β-Unsaturated Ketones

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated ketone | libretexts.org |

| Enolate | Diethyl malonate with a base | Michael adduct | masterorganicchemistry.com |

| Amine | Diethylamine | β-amino ketone | fiveable.me |

The α-carbon of this compound can undergo halogenation with reagents like Cl₂, Br₂, or I₂. This reaction typically proceeds under acidic conditions and involves an enol intermediate. openstax.orglibretexts.org The process begins with the acid-catalyzed protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org A base (such as water or the conjugate base of the acid catalyst) then removes an α-proton, leading to the formation of an enol. libretexts.org

The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen molecule (e.g., Br₂). libretexts.org This step results in the formation of a new carbon-halogen bond at the α-position and an oxonium ion. libretexts.org Finally, deprotonation of the oxonium ion regenerates the acid catalyst and yields the α-halogenated ketone. libretexts.org Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.orgmissouri.edu

The carbon-carbon double bond in this compound can undergo hydration (addition of water) and hydrohalogenation (addition of HX, where X is a halogen).

Hydration: In the presence of aqueous acid, water can add across the double bond. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene, which, in line with Markovnikov's rule, occurs at the less substituted carbon to form a more stable carbocation intermediate at the more substituted position. masterorganicchemistry.comyoutube.com However, due to the electron-withdrawing nature of the adjacent carbonyl group, this carbocation is destabilized. The nucleophilic attack of a water molecule on the carbocation, followed by deprotonation, yields a β-hydroxy ketone. youtube.com The equilibrium for the hydration of α,β-unsaturated ketones often favors the unsaturated reactant over the hydrated product. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) also follows an electrophilic addition mechanism. masterorganicchemistry.com The alkene is protonated to form a carbocation intermediate, which is then attacked by the halide ion. masterorganicchemistry.com Consistent with Markovnikov's rule, the halogen atom typically adds to the more substituted carbon of the original double bond. masterorganicchemistry.com It is important to note that rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.com

Pericyclic Reactions and Cycloadditions

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably as a dienophile in cycloadditions.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, α,β-unsaturated ketones like this compound serve as dienophiles. The electron-withdrawing carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with an electron-rich diene. princeton.edu This reaction is a powerful tool for forming six-membered rings in a stereospecific manner. princeton.edu The development of chiral catalysts, including chiral amines, has enabled enantioselective Diels-Alder reactions with simple α,β-unsaturated ketones, providing access to complex, enantioenriched carbocyclic structures. princeton.eduacs.orgnih.gov

While typically acting as dienophiles, α,β-unsaturated thioketones, the sulfur analogs, have been shown to act as heterodienes (C=C-C=S) in cycloaddition reactions, suggesting that under specific conditions, the oxygen-containing counterparts might also exhibit alternative cycloaddition pathways. nih.gov

Table 2: Role of α,β-Unsaturated Ketones in Diels-Alder Reactions

| Role | Activating Feature | Catalyst Type (for asymmetric synthesis) | Product | Reference |

|---|

Oxidation and Reduction Chemistry

The functional groups within this compound—the alkene and the ketone—can be selectively targeted by various oxidizing and reducing agents.

Oxidation: The carbon-carbon double bond can be oxidized to form an epoxide (an oxirane ring). Reagents like sodium perborate (B1237305) in an aqueous solution can achieve this transformation, providing a mild method for synthesizing α,β-epoxyketones. tandfonline.com Atmospheric oxidation, initiated by hydroxyl radicals, is another important pathway, leading to the formation of various smaller oxygenated compounds. copernicus.orgcopernicus.org More direct methods for creating α,β-unsaturated ketones from saturated ketones often involve an initial α-halogenation followed by elimination, or the oxidation of silyl (B83357) enol ethers, which can be achieved using visible-light organocatalysis with molecular oxygen. openstax.orgpkusz.edu.cn

Reduction: The reduction of α,β-unsaturated ketones can yield several products, depending on the reagent and reaction conditions.

1,4-Reduction (Conjugate Reduction): This selectively reduces the carbon-carbon double bond, leaving the carbonyl group intact and producing a saturated ketone. This can be achieved using various methods, including catalytic transfer hydrogenation, often with a metal catalyst like Pd/C and a hydrogen source such as ammonium (B1175870) formate. organic-chemistry.org Metal-free methods using water as the hydrogen donor have also been developed. rsc.org Electrochemical methods provide a sustainable alternative for this transformation. rsc.org

1,2-Reduction: This targets the carbonyl group, reducing it to a hydroxyl group to form an allylic alcohol. This is often accomplished with hydride reagents.

Complete Reduction: Stronger reducing agents can reduce both the double bond and the carbonyl group to yield a saturated alcohol.

Enzymatic reductions, for instance using perakine (B201161) reductase, have been shown to enantioselectively reduce the carbonyl group of α,β-unsaturated ketones to produce chiral allylic alcohols. nih.gov

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromo-2-methylcyclohexanone |

| 2-Methyl-2-cyclohexenone |

| 2-Methylcyclopentanone |

| 2-Bromo-2-methylcyclopentanone |

| 2-Methyl-2-cyclopentenone |

| Acetone |

| cis-Aconitate |

| Isocitrate |

| Diethyl malonate |

| Formaldehyde |

| Glycolaldehyde |

| Methyl glyoxal |

| Peroxyacetyl nitrate (B79036) (PAN) |

| Acetoin |

| Acetaldehyde |

| Biacetyl |

| 2-Hydroxy-2-methylpropanal |

Ozonolysis and Atmospheric Degradation Pathways

The atmospheric degradation of this compound is primarily initiated by reactions with atmospheric oxidants. While specific studies on this particular compound are not extensively detailed in the provided results, the general mechanisms for similar α,β-unsaturated ketones and related compounds like 3-methylfuran (B129892) can provide insights. The primary reaction pathways are expected to involve the addition of oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃) to the carbon-carbon double bonds.

In the case of ozonolysis, the reaction proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. This intermediate can subsequently decompose to form a variety of smaller, oxygenated products. For instance, the ozonolysis of a similar compound, 1-methylcyclobutene, leads to the formation of 5-keto-2-methylhexanal, illustrating the cleavage of the double bond and the formation of carbonyl and aldehyde functionalities. youtube.com

The reaction with OH and NO₃ radicals is also expected to proceed mainly through addition to the double bond, leading to the formation of radical adducts. researchgate.net These adducts can then react further with other atmospheric species, contributing to the formation of secondary organic aerosols. H-atom abstraction from the methyl group or the allylic positions can also occur, though addition to the double bond is generally the dominant pathway for these types of compounds. researchgate.net The estimated atmospheric half-life of the related compound 2-hexanone (B1666271) is approximately 2.4 days, suggesting that this compound would also be subject to relatively rapid atmospheric degradation. cdc.gov

Chemoselective Hydrogenation Mechanisms (e.g., 1,4-Reduction vs. 1,2-Reduction)

The reduction of α,β-unsaturated ketones like this compound presents a challenge in chemoselectivity, as it can lead to different products depending on the reaction conditions and the reducing agent used. The two primary competing pathways are 1,2-reduction, which results in the formation of an allylic alcohol, and 1,4-reduction (or conjugate reduction), which yields a saturated ketone. researchgate.netwikipedia.org

1,4-Reduction (Conjugate Addition): This pathway involves the addition of a hydride to the β-carbon of the α,β-unsaturated system, followed by tautomerization of the resulting enolate to the more stable saturated ketone. libretexts.org This is often the thermodynamically favored pathway. libretexts.org Catalytic hydrogenation using certain metal catalysts, such as palladium on alumina (B75360) (Pd/γ-Al₂O₃), has been shown to be effective for the selective hydrogenation of the C=C double bond in similar compounds, yielding the corresponding saturated ketone. nih.gov For instance, the hydrogenation of 5-methyl-3-hexen-2-one (B238795) over a Pd/γ-Al₂O₃ catalyst produces 5-methyl-2-hexanone (B1664664). nih.gov Other reagents that can favor 1,4-reduction include those based on copper hydride, which can be generated in situ. researchgate.net The mechanism of copper-catalyzed 1,4-reduction is proposed to involve the delivery of a hydrogen atom from the CuH catalyst to the β-carbon, forming an enolate intermediate. researchgate.net

1,2-Reduction: This pathway involves the direct nucleophilic addition of a hydride to the carbonyl carbon, leading to the formation of an allylic alcohol. This is often the kinetically controlled product, especially with strong, unhindered nucleophiles. libretexts.org While less common for simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) on its own, certain catalytic systems can be tailored to favor 1,2-reduction. For example, a copper(I) hydride complex stabilized by phenyldimethylphosphine has been shown to be highly chemoselective for the 1,2-reduction of α,β-unsaturated ketones. researchgate.net

The choice between 1,2- and 1,4-reduction is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the steric hindrance around the carbonyl group and the double bond, and the reaction conditions (kinetic vs. thermodynamic control). libretexts.org

Table 1: Comparison of 1,2- and 1,4-Reduction Pathways

| Feature | 1,2-Reduction | 1,4-Reduction (Conjugate Addition) |

|---|---|---|

| Site of Attack | Carbonyl Carbon | β-Carbon |

| Product | Allylic Alcohol | Saturated Ketone |

| Control | Often Kinetic | Often Thermodynamic |

| Typical Reagents | Strong, unhindered nucleophiles | Weaker, bulkier nucleophiles, certain metal catalysts (e.g., CuH, Pd/C) |

Stereoselective Reduction Pathways

The reduction of this compound can also be controlled to achieve stereoselectivity, particularly in the formation of chiral centers. When the reduction leads to the formation of a new stereocenter, enantioselective or diastereoselective outcomes are possible.

For instance, in the 1,4-reduction of α,β-unsaturated ketones, the use of chiral catalysts can lead to the formation of a specific enantiomer of the saturated ketone. Chiral copper hydride complexes, such as those with ligands like (R)-SEGPHOS, have been shown to provide good levels of enantioselectivity in the 1,4-addition of a hydride. researchgate.net The stereoselectivity in these systems is determined in the rate-determining step, which is the delivery of the hydrogen from the CuH catalyst to the β-carbon of the substrate. researchgate.net

Similarly, enantioselective 1,2-reductions can be achieved using chiral reducing agents or catalysts. While specific examples for this compound are not provided, the general principles of asymmetric synthesis would apply. The choice of a suitable chiral ligand or auxiliary can direct the approach of the hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting allylic alcohol.

Rearrangements and Isomerizations

The structure of this compound, with its conjugated system and allylic protons, makes it susceptible to rearrangements and isomerizations under certain conditions. One common type of isomerization for α,β-unsaturated ketones is keto-enol tautomerism, where the ketone form is in equilibrium with its enol tautomer. hmdb.ca This process involves the migration of a proton and the shifting of a double bond.

Additionally, under acidic or basic conditions, or upon heating, the exocyclic double bond in this compound could potentially migrate to form the more thermodynamically stable endocyclic isomer, 5-methyl-3-hexen-2-one. The relative stability of these isomers would depend on the specific substitution pattern and steric interactions.

Mechanistic Investigations using Spectroscopic Techniques

In-Situ Monitoring of Reaction Intermediates and Kinetics (e.g., Infrared, Raman, Nuclear Magnetic Resonance, UV-Visible Spectroscopy)

The study of reaction mechanisms and kinetics for compounds like this compound heavily relies on spectroscopic techniques that allow for the in-situ monitoring of reactants, intermediates, and products.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and can be used to follow the progress of a reaction. wiley.comlibretexts.org The carbonyl (C=O) stretching frequency in α,β-unsaturated ketones like this compound is typically found in the range of 1650-1700 cm⁻¹, which is lower than that of a saturated ketone due to conjugation. youtube.comyoutube.com The C=C stretching frequency of the methylene (B1212753) group would also be observable. During a hydrogenation reaction, for example, the disappearance of the C=C absorption and the shift of the C=O absorption to a higher wavenumber (characteristic of a saturated ketone) could be monitored to track the reaction progress. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for distinguishing between isomers and identifying reaction intermediates. ¹H NMR can be used to differentiate between the E and Z isomers of α,β-unsaturated ketones, as the chemical shift of the vinylic proton is sensitive to its proximity to the carbonyl group. stackexchange.com For this compound, the signals for the methylene protons would be characteristic. In a reaction, the appearance of new signals corresponding to the product and the disappearance of the reactant signals can be monitored over time to determine reaction kinetics. ¹³C NMR is also useful, as the chemical shifts of the carbonyl carbon and the carbons of the double bond are diagnostic. mdpi.comacs.org

UV-Visible (UV-Vis) Spectroscopy: α,β-Unsaturated ketones exhibit characteristic UV-Vis absorption bands due to π → π* and n → π* electronic transitions. youtube.com The conjugation in this compound results in a bathochromic (red) shift of these absorptions compared to non-conjugated systems. youtube.com The π → π* transition is typically more intense and occurs at a shorter wavelength than the n → π* transition. youtube.com Changes in the UV-Vis spectrum, such as the disappearance of the absorption corresponding to the conjugated system during a hydrogenation reaction, can be used to monitor the reaction kinetics.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, such as C=C bonds. wiley.com This makes it a useful technique for monitoring reactions involving these functional groups.

By employing these spectroscopic techniques in an in-situ manner, researchers can gain a comprehensive understanding of the reaction pathways, identify transient intermediates, and determine the kinetics of the chemical transformations of this compound.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data |

|---|---|

| 5-Methyl-2-hexanone | ¹H NMR (90 MHz, CDCl₃): δ 0.86, 0.92, 1.39, 1.41, 1.43, 1.45, 1.47, 1.48, 1.51, 1.52, 1.53, 1.54, 1.55, 1.57, 1.58, 2.11, 2.13, 2.14, 2.34, 2.43, 2.50, 2.51 ppm. nih.govIR Spectrum: Available. chemicalbook.comnist.gov |

| (E)-3-methylhex-3-en-2-one | ¹H NMR (500 MHz, CDCl₃): δ 6.59 (tq, J=7.2, 1.3 Hz, 1H), 2.28 (s, 3H), 2.24 (app. qnt, J=7.4 Hz, 2H), 1.73 (s, 3H), 1.05 (t, J=7.6 Hz, 3H). stackexchange.com |

| (Z)-3-methylnona-3,8-dien-2-one | ¹H NMR (300 MHz, C₆D₆): δ 5.71 (ddt, J=17.1, 10.5, 6.6 Hz, 1H), 5.38 (tt, J=7.5, 1.5 Hz, 1H), 4.92–5.02 (m, 2H), 2.29 (q, J=7.5 Hz, 2H), 1.92 (q, J=7.2 Hz, 2H), 1.85 (s, 3H), 1.60 (t, J=2.7 Hz, 3H), 1.35 (qnt, J=7.5 Hz, 2H). stackexchange.com |

Computational Chemistry and Molecular Modeling of 5 Methyl 3 Methylene 2 Hexanone

Electronic Structure Calculations

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-Methyl-3-methylene-2-hexanone, these calculations can reveal details about its geometry, stability, and the distribution of electrons, which dictates its chemical behavior.

The presence of several single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformations. The most significant of these involves the C-C single bond between the carbonyl group and the methylene (B1212753) group, which gives rise to s-cis and s-trans conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data a conformational analysis using DFT would yield. The values are representative for a typical α,β-unsaturated ketone.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans | ~180° | 0.00 (most stable) | ~75 |

| s-cis | ~0° | 1.20 | ~25 |

| Transition State | ~90° | 4.50 | - |

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic attack, particularly via conjugate addition, famously known as the Michael reaction. libretexts.orglibretexts.org Computational chemistry can model the entire reaction pathway of such an addition. This involves identifying the structures of the reactants, the transition state (the highest energy point on the reaction coordinate), and the final product.

By calculating the energies of these stationary points, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for determining the reaction rate. orientjchem.org Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the transition state structure, which is then verified by frequency calculations (a true transition state has exactly one imaginary frequency).

Table 2: Hypothetical Energy Profile for a Michael Addition to this compound

This table represents a calculated energy profile for the addition of a simple nucleophile (e.g., methanethiolate) to the β-carbon.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Nucleophile attacking the β-carbon | +12.5 |

| Product | Covalent adduct (enolate intermediate) | -5.0 |

Quantum Chemical Studies

Quantum chemical methods provide powerful tools for predicting how and where a molecule will react. By analyzing various calculated electronic properties, a detailed profile of the molecule's reactivity and selectivity can be established. mdpi.com

The reactivity of this compound is governed by the electrophilic nature of two primary sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This dual reactivity allows for either direct (1,2-) addition to the carbonyl or conjugate (1,4-) addition. masterorganicchemistry.com

Quantum chemical descriptors derived from DFT calculations can predict which site is more favorable for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution. Regions of positive potential (typically colored blue) indicate electrophilic sites prone to attack by nucleophiles. For this molecule, positive potential would be expected around both the carbonyl carbon and the β-carbon. nih.gov

Frontier Molecular Orbitals (FMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. The LUMO's location indicates the most likely site for a nucleophile to attack. In α,β-unsaturated ketones, the LUMO often has large lobes on both the carbonyl carbon and the β-carbon, confirming their electrophilicity. nih.gov

Fukui Functions: These functions quantify the change in electron density at a specific atom upon the addition or removal of an electron, allowing for a numerical ranking of reactive sites.

Table 3: Representative Quantum Chemical Reactivity Descriptors

This table outlines key descriptors and their role in predicting the reactivity of an electrophile like this compound.

| Descriptor | Definition | Predicted Outcome for this compound |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates higher electrophilicity and reactivity. |

| MEP Minimum | Most negative region of electrostatic potential | Indicates likely sites for protonation or hydrogen bonding (carbonyl oxygen). |

| MEP Maximum | Most positive region of electrostatic potential | Indicates likely sites for nucleophilic attack (carbonyl carbon and β-carbon). |

| Fukui Function (f+) | Predicts the most reactive site for nucleophilic attack | Would likely show high values for both C2 and C4, allowing for quantitative comparison. |

Molecular Dynamics Simulations

While quantum mechanics is excellent for modeling individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in the presence of a solvent.

The choice of solvent can dramatically influence reaction rates and even change the reaction mechanism. MD simulations can model these effects explicitly by surrounding the this compound molecule with a large number of solvent molecules (e.g., water, ethanol).

An MD simulation would track the positions and velocities of all atoms over time, governed by a force field. This allows for the study of:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly the polar carbonyl group which can act as a hydrogen bond acceptor. acs.org

Conformational Dynamics: The influence of the solvent on the equilibrium between s-cis and s-trans conformers.

Reaction Dynamics: By using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, the reaction itself can be simulated within the solvent box. This approach treats the reacting species with high-level quantum mechanics while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This can reveal the role of individual solvent molecules in stabilizing transition states, for instance, through hydrogen bonding. researchgate.netnih.gov

Table 4: Typical Setup for a Molecular Dynamics Simulation

This table details the components of a hypothetical MD simulation to study this compound in an aqueous solution.

| Parameter | Description | Example Value/Choice |

| System | Solute and Solvent | One this compound molecule in a cubic box of ~2000 water molecules. |

| Force Field | Mathematical model describing inter- and intramolecular forces | GROMOS, AMBER, or CHARMM for the solute; TIP3P or SPC/E for water. |

| Ensemble | Thermodynamic conditions being simulated | NPT (constant Number of particles, Pressure, and Temperature). |

| Simulation Time | Duration of the simulation | 100 nanoseconds. |

| Time Step | Integration time step for Newton's equations of motion | 2 femtoseconds. |

| Analysis Goals | Properties to be extracted from the trajectory | Radial distribution functions (solvation structure), conformational population analysis, hydrogen bond lifetimes. |

Artificial Intelligence and Machine Learning in Chemical Synthesis Research

Retrosynthetic Analysis and Synthesis Planning

For this compound, an AI retrosynthesis platform would analyze its α,β-unsaturated ketone framework and identify key bond disconnections that lead to simpler starting materials. The AI would consider various synthetic strategies, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, and rank the proposed routes based on factors like predicted yield, step count, and the cost of starting materials.

Hypothetical Retrosynthetic Analysis for this compound:

| Rank | Proposed Precursors | Key Reaction Type | AI Confidence Score |

| 1 | Isovaleraldehyde, Acetone | Aldol Condensation | 0.92 |

| 2 | 3-Methyl-1-butene, Acetyl chloride | Friedel-Crafts Acylation | 0.85 |

| 3 | Isopropyl magnesium bromide, 3-Buten-2-one | Grignard Reaction | 0.78 |

This table is illustrative and represents the type of output an AI retrosynthesis tool might generate. The confidence scores are hypothetical.

Reaction Condition Prediction and Optimization

Once a synthetic route is proposed, determining the optimal reaction conditions (e.g., temperature, solvent, catalyst, and reagents) is critical for maximizing yield and minimizing byproducts. nih.govbeilstein-journals.org Machine learning models can predict and optimize these conditions by learning from extensive reaction databases. researchgate.netrsc.org These models can identify subtle relationships between reaction components and outcomes that are often difficult to discern through traditional experimentation. nih.gov

In the synthesis of this compound, an AI model could be used to optimize the conditions for a key step, such as an aldol condensation. By inputting the reactants and the desired product, the model could predict the optimal base, solvent, and temperature to achieve the highest yield. This predictive capability reduces the need for extensive, time-consuming experimental screening. beilstein-journals.orgnih.gov

| Parameter | Predicted Optimal Value | Predicted Yield (%) |

| Base | Sodium Hydroxide | 85 |

| Solvent | Ethanol | 85 |

| Temperature (°C) | 25 | 85 |

| Reaction Time (h) | 4 | 85 |

This table is a hypothetical representation of how an AI tool could predict optimal reaction conditions and the resulting yield.

Predictive Modeling of Reaction Outcomes and Yields

A significant challenge in chemical synthesis is the accurate prediction of reaction outcomes, including the final yield of the desired product. nih.govacs.org AI, particularly deep learning and natural language processing architectures, has shown remarkable success in predicting reaction yields from a simple text-based representation of the reaction. ibm.comgithub.io These models can learn the intricate interplay of reactants, reagents, and conditions to provide a quantitative prediction of the reaction's success. sesjournal.com

For the synthesis of this compound, a predictive yield model could be employed to evaluate different proposed synthetic routes. By inputting the reaction steps for each route, the model could forecast the expected yield at each stage, allowing chemists to select the most promising pathway before even entering the laboratory. This not only saves time and resources but also provides a more quantitative basis for synthetic planning. ibm.comgithub.io

Hypothetical Yield Prediction for a Two-Step Synthesis:

| Step | Reaction | Predicted Yield (%) |

| 1 | Isovaleraldehyde + Acetone -> 5-Methyl-3-hexen-2-one (B238795) | 78 |

| 2 | 5-Methyl-3-hexen-2-one -> this compound | 65 |

| Overall | 50.7 |

Design of Novel Molecules with Desired Properties

While this compound itself may be a known compound, generative models could be used to design novel analogs with potentially enhanced properties. For instance, an AI could be tasked with designing molecules structurally similar to this compound but with predicted higher reactivity in a specific subsequent reaction or with altered sensory properties for applications in fragrance chemistry. The AI would generate a list of candidate molecules, which could then be prioritized for synthesis and testing.

Hypothetical Design of Novel Analogs:

| Generated Molecule | Predicted Property Enhancement | AI Novelty Score |

| 6-Methyl-4-methylene-3-heptanone | Increased electrophilicity at the carbonyl carbon | 0.89 |

| 5-Ethyl-3-methylene-2-hexanone | Altered steric hindrance around the double bond | 0.82 |

| 5-Methyl-3-propylidene-2-hexanone | Modified conjugation and UV absorption | 0.75 |

This table is a hypothetical illustration of how a generative AI model could propose novel molecules with desired modifications and provide a score for their novelty.

Research Applications of 5 Methyl 3 Methylene 2 Hexanone and Its Derivatives

Materials Science and Polymer Chemistry

Potential as a Monomer in Polymerization Reactions

The unique structural characteristics of 5-Methyl-3-methylene-2-hexanone, specifically the presence of an α,β-unsaturated ketone system, position it as a candidate monomer for polymerization reactions. The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, provides reactive sites for chain-growth polymerization. While direct polymerization studies of this compound are not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity of related α,β-unsaturated ketones and vinyl ketones in polymer science.

The general class of α,β-unsaturated carbonyl compounds is known to be susceptible to polymerization. wikipedia.org This reactivity stems from the extended conjugation which makes the β-carbon electrophilic and prone to attack by nucleophiles or radicals, initiating a chain reaction. Various polymerization techniques have been successfully applied to monomers with similar functionalities, suggesting plausible routes for the polymerization of this compound.

Radical Polymerization:

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers. researchgate.netresearchgate.net For vinyl ketones, this can be initiated by thermal or photochemical decomposition of a radical initiator. nih.gov In the case of this compound, a radical species could add to the β-carbon of the methylene (B1212753) group, generating a new radical on the α-carbon which can then propagate by attacking another monomer molecule. The presence of substituents on the carbon backbone, such as the isobutyl group at the β-position, may introduce steric hindrance that could affect the rate of polymerization and the molecular weight of the resulting polymer. Research on multifunctional monomers has shown that steric and diffusion effects can play a significant role in the polymerization kinetics. purdue.edu

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been effectively used for vinyl ketones, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. nih.gov These methods could potentially be adapted for this compound to create polymers with specific architectures.

Anionic Polymerization:

Anionic polymerization is another viable pathway, particularly for α,β-unsaturated ketones with bulky substituents. cdnsciencepub.com This method is typically initiated by strong nucleophiles, such as organolithium compounds. The initiator adds to the β-carbon of the unsaturated system, creating a carbanionic active center that then propagates the polymerization. Anionic polymerization of α,β-unsaturated ketones has been shown to produce polymers with unique properties, including helical structures when chiral monomers are used. researchgate.net The isobutyl group in this compound could influence the stereochemistry of the polymer chain during anionic polymerization.

The table below summarizes potential polymerization methods applicable to this compound based on the behavior of analogous compounds.

| Polymerization Method | Initiator Type | Potential Outcome | Considerations |

| Free-Radical Polymerization | Thermal or Photoinitiators (e.g., AIBN, Benzoin) | Linear or cross-linked polymers | Steric hindrance from the isobutyl group may affect reaction rate and polymer molecular weight. |

| Controlled Radical Polymerization (e.g., RAFT) | RAFT agent and initiator | Well-defined polymers with controlled architecture | Optimization of RAFT agent and conditions would be necessary. |

| Anionic Polymerization | Nucleophilic Initiators (e.g., n-BuLi) | Potentially stereoregular polymers | The steric bulk of the monomer could influence polymer tacticity. |

The resulting polymers from this compound would possess ketone functionalities along the polymer backbone, which could serve as sites for post-polymerization modification. This opens up possibilities for creating functional materials with tailored properties. For instance, the ketone group can undergo various chemical reactions, allowing for the grafting of other molecules or the cross-linking of polymer chains. acs.org

While the direct polymerization of this compound remains an area for future research, the established chemistry of similar α,β-unsaturated ketones provides a strong foundation for exploring its potential as a monomer in the synthesis of novel polymeric materials.

Environmental Behavior and Fate of 5 Methyl 3 Methylene 2 Hexanone

Atmospheric Chemistry and Degradation

Once released into the atmosphere, 5-Methyl-3-methylene-2-hexanone is subject to various degradation processes, primarily driven by gas-phase reactions and photochemical transformations. These processes are crucial in determining the atmospheric lifetime and the potential for long-range transport of the compound.

The presence of a carbon-carbon double bond makes this compound susceptible to attack by atmospheric oxidants, most notably ozone (O₃) and hydroxyl radicals (•OH). The ozonolysis of α,β-unsaturated ketones is a significant atmospheric removal process. bit.edu.cnrsc.org The reaction proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. rsc.org For this compound, ozonolysis would cleave the double bond, leading to the formation of smaller, oxygenated products.

The rate of ozonolysis for α,β-unsaturated ketones is influenced by the substitution pattern around the double bond. While specific kinetic data for this compound is not available, studies on other unsaturated ketones provide insight into its likely reactivity. For instance, the rate constants for the ozonolysis of various unsaturated ketones have been determined, with atmospheric lifetimes ranging from hours to days. bit.edu.cn

The reaction with hydroxyl radicals (•OH) is also a primary degradation pathway for many volatile organic compounds in the troposphere. The •OH radical can add across the double bond or abstract a hydrogen atom from the alkyl chain, initiating a cascade of oxidation reactions.

Table 1: Estimated Atmospheric Lifetimes of Structurally Related α,β-Unsaturated Ketones with Ozone This table presents data for compounds structurally related to this compound to provide context for its potential atmospheric reactivity. Specific data for this compound is not available.

| Compound | Ozonolysis Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |

|---|---|---|

| 1-Octen-3-one | (1.09 ± 0.12) × 10⁻¹⁷ bit.edu.cn | 36.4 hours bit.edu.cn |

| 3-Octen-2-one | (3.48 ± 0.36) × 10⁻¹⁷ bit.edu.cn | 11.4 hours bit.edu.cn |

| 4-Hexen-3-one | (5.70 ± 0.60) × 10⁻¹⁷ bit.edu.cn | 6.9 hours bit.edu.cn |

| Methyl vinyl ketone | Not specified, but ozonolysis accounts for ~17% of daytime loss rsc.org | - |

Direct photolysis, the degradation of a molecule by the absorption of light, can be another important atmospheric sink for some organic compounds. α,β-Unsaturated ketones possess a chromophore (the conjugated system) that can absorb ultraviolet radiation present in sunlight. nih.gov This absorption can lead to the excitation of the molecule to a higher energy state, from which it can undergo various transformations, such as isomerization or fragmentation. rsc.org

The efficiency of photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. nih.gov While the specific quantum yield for this compound is unknown, studies on other α,β-unsaturated ketones indicate that photolysis can be a relevant atmospheric removal process, especially for those with absorption bands extending into the actinic region of the solar spectrum (wavelengths greater than 290 nm). copernicus.org The presence of the α,β-double bond generally decreases the photolytic lifetime compared to their saturated counterparts. copernicus.org

Aquatic and Terrestrial Environmental Pathways

The behavior of this compound in aquatic and terrestrial environments is dictated by its physical and chemical properties, such as its water solubility, vapor pressure, and susceptibility to biological degradation.

Volatile organic compounds like this compound can partition between the atmosphere, water, and soil. Volatilization from water surfaces to the atmosphere is a key process governed by the compound's Henry's Law constant. nih.gov A higher Henry's Law constant indicates a greater tendency for a compound to move from the aqueous phase to the gas phase. While an experimental value for this compound is not available, the estimated Henry's Law constant for the related compound 5-methyl-2-hexanone (B1664664) is 1.6 x 10⁻⁴ atm-m³/mol, suggesting that volatilization from water surfaces is an important fate process for that compound. nih.gov Given the structural similarities, it is likely that this compound also has a tendency to volatilize from moist soil and water bodies.

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of pollutants from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of suitable microbial populations. Some ketones are known to be biodegradable. For instance, non-conventional yeasts have been shown to bioreduce α,β-unsaturated ketones and aldehydes. nih.gov However, the specific biodegradability of this compound has not been reported. The presence of the double bond and the branching in its structure may influence its susceptibility to microbial attack.

The transport and distribution of this compound in the environment will be influenced by its partitioning behavior. In soil, the mobility of organic compounds is often related to their soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility in soil, while a high Koc indicates a tendency to sorb to soil organic matter and be less mobile. epa.gov There is no available data for the Koc of this compound.

Due to its likely volatility, a significant fraction of this compound released to soil or water is expected to partition to the atmosphere. Once in the atmosphere, it can be transported over long distances before being removed by the chemical and photochemical processes described above. Wet and dry deposition can then transfer the parent compound or its degradation products back to the Earth's surface.

Advanced Analytical Methodologies for Characterization and Monitoring in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is indispensable for elucidating the molecular structure of 5-Methyl-3-methylene-2-hexanone and for monitoring the progress of reactions in which it is a participant.

In-situ vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are powerful for real-time analysis of chemical reactions without the need for sample extraction. These methods allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands.

For α,β-unsaturated ketones like this compound, IR spectroscopy is particularly sensitive to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugation between the C=O and C=C groups shifts the C=O stretching frequency to a lower wavenumber (typically 1666-1685 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹). This distinct shift allows for clear differentiation and monitoring. For instance, in-situ IR has been effectively used to study the synthesis of various α,β-unsaturated carbonyl compounds, providing insights into reaction kinetics and catalyst behavior.

Raman spectroscopy serves as a complementary technique, especially for reactions in aqueous media. It can be used to monitor the disappearance of a starting ketone's C=O stretch or the appearance of the product's characteristic bands. The progress of reactions like aldol (B89426) condensations, which can produce α,β-unsaturated ketones, has been successfully tracked using Raman spectroscopy, sometimes enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS) for improved signal intensity in flow chemistry setups.

Table 1: Characteristic IR Absorption Frequencies for α,β-Unsaturated Ketones

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| C=O | Stretch | 1666 - 1685 | Lower frequency due to conjugation with the C=C bond. |

| C=C | Stretch | ~1600 - 1640 | Alkene stretch, often weaker than the C=O stretch. |

| C-H | Stretch (sp²) | ~3010 - 3095 | Vinylic C-H stretch. |

| C-H | Stretch (sp³) | ~2850 - 2960 | Aliphatic C-H stretch. |

Data sourced from general principles of IR spectroscopy for α,β-unsaturated ketones.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen framework.

In ¹H NMR, the vinylic protons of the methylene (B1212753) group (=CH₂) would appear in a distinct region of the spectrum, deshielded by the double bond and the carbonyl group. The protons on the carbon alpha to the carbonyl group would also have a characteristic chemical shift. In ¹³C NMR, the carbonyl carbon is highly deshielded and appears at the low-field end of the spectrum (typically 190-215 ppm), providing clear evidence for the ketone functionality.

The power of NMR is significantly enhanced when applied in-situ to monitor reactions as they occur within the NMR tube. This technique allows for the direct observation and quantification of reactants, intermediates, and products over time, providing detailed kinetic and mechanistic data. For reactions like the aldol condensation, which is a common route to α,β-unsaturated ketones, in-situ NMR can distinguish between addition and condensation products and reveal the influence of reaction conditions on selectivity.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹³C (C=O) | 190 - 215 | Singlet | Characteristic for ketone carbonyls. |

| ¹³C (C=C) | 120 - 150 | Singlet | For the two sp² carbons of the double bond. |

| ¹H (=CH₂) | 5.0 - 6.5 | Singlet/Doublet | Vinylic protons, deshielded. |

| ¹H (CH₃-C=O) | 2.1 - 2.4 | Singlet | Protons of the acetyl group. |

| ¹H (alpha-CH₂) | ~2.5 | Triplet | Protons on the carbon adjacent to the methylene group. |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values would require experimental measurement.

This compound contains a conjugated system of a carbon-carbon double bond and a carbonyl group (an enone), which acts as a chromophore, absorbing light in the ultraviolet-visible (UV-Vis) region. UV-Vis spectroscopy is particularly useful for analyzing such compounds.

The absorption of UV light promotes an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). The extent of conjugation in a molecule directly influences the wavelength of maximum absorbance (λmax). Compared to an isolated alkene or ketone, the conjugated system in this compound lowers the energy gap between the HOMO and LUMO, resulting in a shift of λmax to a longer wavelength (a bathochromic shift). Ketones also exhibit a weaker n→π* transition at a longer wavelength, which involves promoting a non-bonding electron from the oxygen atom. By monitoring the change in absorbance at a specific wavelength, the progress of a reaction that either forms or consumes the conjugated enone system can be tracked.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of chemical compounds, providing critical information about their molecular weight and structural features through fragmentation analysis. For this compound (C₈H₁₄O), the molecular weight is 126.19 g/mol , with a monoisotopic mass of 126.104465 Da. chemicalbook.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126.

The fragmentation of the molecular ion provides a unique fingerprint that aids in structure elucidation. While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles for ketones, particularly α,β-unsaturated ketones, and by comparing with its structural isomers like 5-methyl-3-hexanone and 5-methyl-2-hexanone (B1664664). libretexts.orgmassbank.euhmdb.ca

The primary fragmentation pathways for ketones include alpha (α) cleavage and the McLafferty rearrangement. chemicalbook.comspectrabase.com

Alpha (α) Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavages are possible:

Loss of the methyl group (•CH₃), leading to the formation of an acylium ion at m/z 111.

Loss of the isobutyl-methylene radical (•C₅H₉), resulting in the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the mass spectra of methyl ketones. libretexts.orgspectrabase.com

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds that possess a γ-hydrogen. The structure of this compound contains available γ-hydrogens on the isobutyl group. The rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the expulsion of a neutral alkene. In this case, the rearrangement would lead to the elimination of isobutylene (B52900) (C₄H₈) and the formation of a radical cation at m/z 70.

Other significant fragments would likely arise from further cleavages and rearrangements, producing ions corresponding to the loss of various neutral fragments.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺• | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical |

| 83 | [M - C₃H₇]⁺ | Cleavage of the isobutyl group |

| 70 | [C₄H₆O]⁺• | McLafferty Rearrangement: Loss of isobutylene |

| 69 | [C₅H₉]⁺ | Isobutyl-methylene cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation from cleavage |

| 43 | [CH₃CO]⁺ | α-cleavage: Acetyl cation (often the base peak) |

Integration of Analytical Techniques for Comprehensive Reaction Understanding

To achieve a comprehensive understanding of chemical reactions involving this compound, a single analytical method is often insufficient. The integration of multiple analytical techniques is crucial for monitoring reaction progress, identifying intermediates, and characterizing the final product with high confidence. The combination of chromatographic separation with spectroscopic detection is a particularly powerful strategy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like ketones. sigmaaldrich.com In the context of a reaction mixture, GC first separates the various components—reactants, intermediates, products, and byproducts—based on their boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, which provides mass and fragmentation data for identification. This is invaluable for monitoring the synthesis of related ketones, where product purity and byproduct formation are critical. chemicalbook.comresearchgate.net For instance, in syntheses starting from isobutyraldehyde (B47883) and acetone, GC-MS can effectively track the consumption of reactants and the appearance of the desired product alongside any isomers or side-products. chemicalbook.com

Beyond GC-MS, other spectroscopic methods provide complementary information:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the product. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the carbon skeleton, the position of the double bond, and the connectivity of the methyl and isobutyl groups. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key characteristic absorption bands would include a strong C=O stretch for the ketone and C=C stretches for the methylene group, confirming the α,β-unsaturated nature of the ketone.

By integrating these techniques—using GC-MS for reaction monitoring and separation, NMR for detailed structural confirmation, and IR for functional group analysis—researchers can gain a complete picture of the reaction dynamics and product identity, ensuring a thorough and accurate understanding of the chemical process.

Q & A

Q. What are the primary synthetic routes for 5-methyl-3-methylene-2-hexanone, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves multi-step organic reactions, such as condensation of aldehydes with ketones or esterification under controlled conditions. For structurally similar ketones, optimized protocols often require catalysts (e.g., bases or acids) and precise temperature control to minimize side reactions like over-oxidation or isomerization . Purification via chromatography or recrystallization is critical to achieving high purity, especially when isolating stereoisomers or eliminating byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the methyl and methylene groups’ positions and stereochemistry.

- GC-MS for assessing purity and identifying volatile impurities.

- FT-IR to verify carbonyl (C=O) and alkene (C=C) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally related ketones (e.g., 2-hexanone), hazards include respiratory irritation and flammability. Key precautions:

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Avoid exposure to open flames due to low flash points.

- Follow spill containment protocols outlined in safety data sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity and stereochemical outcomes of this compound in catalytic reactions?

Density functional theory (DFT) calculations can model transition states and predict regioselectivity in reactions like hydrogenation or nucleophilic additions. For example, studies on methyl-substituted cyclohexanones show that steric effects and electronic distribution at the carbonyl group dictate reaction pathways . Molecular dynamics simulations further clarify solvent effects on reaction kinetics .

Q. What challenges arise in resolving stereoisomers of this compound, and how can chiral chromatography or crystallization address them?

Stereoisomer separation requires chiral stationary phases in HPLC (e.g., cellulose-based columns) or enantioselective crystallization using resolving agents. For example, analogous ketones with methyl and methylene groups show distinct elution profiles under polar mobile phases . Optimization of solvent polarity and temperature gradients improves resolution .

Q. How does this compound interact with biological systems, and what methodologies are used to study its enzyme inhibition potential?

In vitro assays (e.g., enzyme kinetics with acetylcholinesterase or cytochrome P450 isoforms) can evaluate inhibition. Fluorescence quenching assays or X-ray crystallography may reveal binding modes. For impurities like this compound in pharmaceuticals (e.g., Tetrabenazine), toxicity screening using hepatocyte cell lines is critical .

Q. What discrepancies exist in the literature regarding the compound’s physicochemical properties, and how can researchers validate conflicting data?

Discrepancies in boiling points or solubility may arise from impurities or measurement techniques. Researchers should:

- Compare data across authoritative sources (e.g., NIST, peer-reviewed journals).

- Replicate experiments using standardized methods (e.g., ASTM protocols).

- Perform cross-validation with orthogonal techniques (e.g., DSC for melting points) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.